2-{[(2-Methoxybenzyl)oxy]methyl}oxirane
Overview
Description
2-{[(2-Methoxybenzyl)oxy]methyl}oxirane is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.227. It is primarily used in proteomics research and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane typically involves the reaction of 2-methoxybenzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Methoxybenzyl)oxy]methyl}oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted oxirane derivatives
Scientific Research Applications
2-{[(2-Methoxybenzyl)oxy]methyl}oxirane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane involves its ability to react with nucleophiles, leading to the formation of various products. The oxirane ring is highly reactive and can undergo ring-opening reactions, which are crucial for its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Hydroxybenzyl)oxy]methyl}oxirane
- 2-{[(2-Chlorobenzyl)oxy]methyl}oxirane
- 2-{[(2-Nitrobenzyl)oxy]methyl}oxirane
Uniqueness
2-{[(2-Methoxybenzyl)oxy]methyl}oxirane is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methoxymethyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-12-11-5-3-2-4-9(11)6-13-7-10-8-14-10/h2-5,10H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADQCEBBTITJBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COCC2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402092 | |
Record name | 2-{[(2-methoxybenzyl)oxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80909-99-5 | |
Record name | 2-{[(2-methoxybenzyl)oxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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